molecular formula C11H15N B14451087 Benzenamine, N-(1,2-dimethylpropylidene)- CAS No. 74265-71-7

Benzenamine, N-(1,2-dimethylpropylidene)-

Cat. No.: B14451087
CAS No.: 74265-71-7
M. Wt: 161.24 g/mol
InChI Key: ZZXIKCHNJDYKSS-UHFFFAOYSA-N
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Description

Benzenamine, N-(1,2-dimethylpropylidene)-: is an organic compound with the molecular formula C11H15N. It is a derivative of benzenamine (aniline) where the nitrogen atom is bonded to a 1,2-dimethylpropylidene group. This compound is characterized by its aromatic ring and imine functional group, making it an interesting subject for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1,2-dimethylpropylidene)- typically involves the reaction of aniline with an appropriate aldehyde or ketone under acidic or basic conditions to form the imine. One common method is the condensation reaction between aniline and 2,2-dimethylpropanal in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (SO3/H2SO4).

Major Products:

    Oxidation: Nitrobenzenamine derivatives.

    Reduction: Benzenamine derivatives.

    Substitution: Various substituted benzenamine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Benzenamine, N-(1,2-dimethylpropylidene)- is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Industry: It is used in the production of polymers, resins, and as a stabilizer in certain industrial processes .

Mechanism of Action

The mechanism of action of Benzenamine, N-(1,2-dimethylpropylidene)- involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile in different reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

  • Benzenamine, N,N-dimethyl-
  • Benzenamine, N-phenyl-
  • Benzenamine, N-(2,2-dimethylpropylidene)-

Comparison: Benzenamine, N-(1,2-dimethylpropylidene)- is unique due to the presence of the 1,2-dimethylpropylidene group, which influences its reactivity and the types of reactions it can undergo. Compared to N,N-dimethylbenzenamine, it has different steric and electronic properties, affecting its behavior in chemical reactions .

Properties

CAS No.

74265-71-7

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-methyl-N-phenylbutan-2-imine

InChI

InChI=1S/C11H15N/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-9H,1-3H3

InChI Key

ZZXIKCHNJDYKSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NC1=CC=CC=C1)C

Origin of Product

United States

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